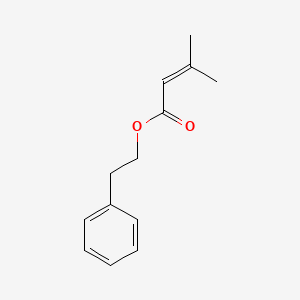

PHENYLETHYL SENECIOATE

Description

Contextualization of Phenylethyl Senecioate within Ester Chemistry

This compound is chemically classified as an ester, a class of organic compounds derived from the reaction between an acid and an alcohol. ontosight.ai Specifically, it is the ester formed from the esterification of phenethyl alcohol with senecioic acid (also known as 3-methylcrotonic acid). ontosight.aichemicalbook.com Its molecular structure consists of a phenethyl group attached to a senecioate moiety through an ester linkage. ontosight.ai This structure gives it properties typical of esters, including a characteristic odor. ontosight.aifao.org

The compound belongs to the broader category of fatty acid esters. contaminantdb.ca A significant aspect of its chemistry involves its relationship with its isomers, phenethyl angelate and phenethyl tiglate. ni.ac.rs These three compounds share the same molecular formula and mass, making their differentiation a notable challenge in analytical chemistry, particularly with mass spectrometry which can fail to distinguish between them. ni.ac.rsresearchgate.net The distinct chemical and physical properties arising from their different geometric or positional isomeric structures necessitate more advanced analytical techniques, such as detailed spectral analysis (NMR, IR) and gas chromatography with retention indices (RI), for unambiguous identification. ni.ac.rs

Overview of Current Scholarly Research Trajectories for this compound

Academic research on this compound follows several distinct trajectories, focusing on its identification in natural sources, its precise analytical characterization to avoid misidentification, and its regulated use in commercial applications.

One major area of research is the identification and characterization of this compound in essential oils and plant volatiles. It has been identified as a volatile component in the leaf oil of Pinus pinaster (Maritime pine) and more recently as a volatile oil constituent in the traditional medicinal plant Typha angustifolia. ni.ac.rsresearchgate.netfrontiersin.orgnih.gov These findings contribute to the broader understanding of phytochemistry and the chemical composition of these plant species.

A critical research trajectory has focused on resolving analytical ambiguities between this compound and its isomers. A 2021 study by Genčić et al. highlighted the unreliability of mass spectrometry alone for distinguishing it from phenethyl angelate and phenethyl tiglate. ni.ac.rs The researchers synthesized and performed full spectral characterization (including 1D/2D-NMR, IR, and GC-MS) of all three isomers to provide a reliable basis for their identification. ni.ac.rs This research emphasized the need to upgrade spectral and retention index libraries with data for senecioates to prevent future misidentification in natural product analysis. ni.ac.rs The study noted that the acyl ion at m/z 83 is significantly more intense than the ion at m/z 55 in the mass spectrum of this compound, a key feature that can help discriminate it from its isomers. ni.ac.rs

Furthermore, this compound is investigated within the context of food and fragrance chemistry. It is recognized as a synthetic flavoring substance by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). fao.orgchembk.com Research in this area establishes specifications for its use, ensuring its quality for applications in consumer products. fao.org

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C13H16O2 | fda.govcontaminantdb.cachembk.com |

| Molar Mass | 204.26 - 204.27 g/mol | fda.govfao.orgchembk.com |

| CAS Number | 42078-65-9 | fda.govfao.orgchembk.com |

| Appearance | Colorless oily liquid | thegoodscentscompany.comfao.org |

| Boiling Point | 285 - 306.3 °C | thegoodscentscompany.comfao.orgchembk.com |

| Specific Gravity | 1.011 - 1.019 @ 25°C | thegoodscentscompany.comfao.org |

| Refractive Index | 1.514 - 1.520 @ 20°C | thegoodscentscompany.comfao.org |

| Solubility | Insoluble in water; soluble in oils | fao.org |

| FEMA Number | 2869 | fda.govfao.orgchembk.com |

| JECFA Number | 998 | fao.orgchembk.com |

Mentioned Chemical Compounds

Structure

3D Structure

Properties

CAS No. |

42078-65-9 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-phenylethyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

QTCRFFUEUAXZNW-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)OCCC1=CC=CC=C1)C |

Canonical SMILES |

CC(=CC(=O)OCCC1=CC=CC=C1)C |

density |

1.011-1.019 |

Other CAS No. |

42078-65-9 |

physical_description |

Colourless oily liquid; mild, deep-sweet, herbaceous-winey, discreetly floral balsamic odou |

solubility |

Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for Phenylethyl Senecioate

Chemical Synthesis Pathways

The chemical synthesis of phenylethyl senecioate primarily relies on esterification reactions, with several protocols available to facilitate the condensation of phenylethyl alcohol and senecioic acid.

Esterification Reactions: Condensation of Phenylethyl Alcohol and Senecioic Acid

The foundational method for producing this compound is through the direct esterification of phenylethyl alcohol with senecioic acid, also known as 3-methylcrotonic acid. ontosight.aichemicalbook.com This reaction typically involves heating the two reactants, often in the presence of an acid catalyst, to drive the formation of the ester and water. numberanalytics.com The general reaction is as follows:

Phenylethyl Alcohol + Senecioic Acid ⇌ this compound + Water

This equilibrium-driven process often requires the removal of water to achieve high yields. Variations of this method, such as the Fischer esterification, utilize a strong acid catalyst like sulfuric acid and are well-suited for simple alcohols. numberanalytics.comcommonorganicchemistry.com However, for more sensitive substrates, milder methods are preferred. commonorganicchemistry.com

Steglich Esterification Protocol and Mechanistic Considerations

A widely employed method for the synthesis of esters under mild conditions is the Steglich esterification. synarchive.comwikipedia.org This reaction utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgfiveable.me The Steglich protocol is particularly advantageous for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

The mechanism of the Steglich esterification involves the following key steps:

The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. numberanalytics.comorganic-chemistry.org

The catalyst, DMAP, then attacks the O-acylisourea, forming an even more reactive acylpyridinium species. fiveable.me

The alcohol (phenylethyl alcohol in this case) then performs a nucleophilic attack on the activated acyl group, leading to the formation of the ester and the urea (B33335) byproduct (e.g., dicyclohexylurea). organic-chemistry.orgnih.gov

This method has been successfully used to prepare this compound and its isomers. ni.ac.rs The reaction is typically carried out at room temperature in a suitable aprotic solvent. wikipedia.org

A potential side reaction in the absence of DMAP is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.org DMAP effectively suppresses this side reaction by acting as a more efficient acyl transfer agent. organic-chemistry.org

Examination of Direct Synthetic Routes

Beyond the direct condensation of the parent alcohol and acid, other direct synthetic routes can be considered. One such approach involves the reaction of an activated derivative of senecioic acid, such as its acid chloride, with phenylethyl alcohol. This two-step process first involves the formation of the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the alcohol. commonorganicchemistry.com

Another reported, though less common, preparation method involves the condensation reaction of phenylacetylene (B144264) and 3-chloro-2-methyl-2-butenoate. chembk.com This route offers an alternative pathway to the target molecule, though the specifics of the reaction conditions and yields are not as widely documented as the more traditional esterification methods.

Enzymatic Synthesis Strategies

Enzymatic synthesis has emerged as an environmentally friendly and highly selective alternative to traditional chemical methods for the production of esters, including phenylethyl esters. nih.govnih.gov These biocatalytic approaches often utilize lipases and can be performed under mild reaction conditions, leading to high-purity products. lmaleidykla.ltsemanticscholar.org

Biocatalytic Approaches for Phenylethyl Ester Production

Biocatalysis, particularly using lipases, offers a green and efficient route for synthesizing a variety of phenylethyl esters. nih.govnih.gov Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used due to their stability, reusability, and high catalytic activity in non-aqueous media. nih.govscirp.orgnih.gov

The enzymatic synthesis can be carried out through either direct esterification of phenylethyl alcohol with a carboxylic acid or through transesterification. nih.govsemanticscholar.org In direct esterification, the alcohol and acid are reacted in the presence of the lipase (B570770). For example, the synthesis of phenylethyl formate (B1220265) has been optimized using Novozym 435, achieving high conversion yields. nih.govnih.gov

Several factors influence the efficiency of biocatalytic ester production, including the choice of enzyme, solvent, temperature, and substrate molar ratio. nih.govnih.gov For instance, in the synthesis of caffeic acid phenethyl ester (CAPE), the molar ratio of caffeic acid to phenylethanol was found to be a critical parameter affecting the yield. mdpi.com

Table 1: Examples of Enzymatic Synthesis of Phenylethyl Esters

| Ester | Enzyme | Acyl Donor | Solvent | Conversion/Yield | Reference |

| Phenylethyl Acetate (B1210297) | Novozym 435 | Acetic Anhydride | - | 99.12% conversion | nih.gov |

| Phenylethyl Acetate | Novozym 435 | Vinyl Acetate | - | 98.44% conversion | nih.gov |

| Phenylethyl Formate | Novozym 435 | Formic Acid | 1,2-dichloroethane | 95.92% conversion | nih.gov |

| Phenylethyl Octanoate | Lipozyme RM IM | Glyceryl Trioctanoate | Hexane | 80% conversion | lmaleidykla.lt |

| Caffeic Acid Phenethyl Ester | Novozym 435 | Caffeic Acid | Isooctane | 91.65% conversion | nih.gov |

| 2-Phenylethyl Acetate | Novozym 435 | Vinyl Acetate | Hexane | 85.4% yield | researchgate.net |

Lipase-Mediated Transesterification in Phenylethyl Ester Synthesis

Lipase-mediated transesterification is another powerful enzymatic strategy for synthesizing phenylethyl esters. nih.govsemanticscholar.org In this process, an existing ester (the acyl donor) reacts with phenylethyl alcohol in the presence of a lipase to form the desired phenylethyl ester and a different alcohol. scirp.org Vinyl esters, such as vinyl acetate, are often used as acyl donors because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. nih.gov

Immobilized lipases are particularly effective for transesterification reactions. mdpi.com For example, Novozym 435 has been used for the transesterification of ethyl acetate with 2-phenethyl alcohol to produce 2-phenylethyl acetate in a solvent-free system. semanticscholar.orgmdpi.com This approach offers advantages such as easy separation of the biocatalyst and the potential for continuous production in packed-bed reactors. mdpi.com

The choice of lipase can significantly impact the reaction outcome. For instance, in the synthesis of phenylethyl octanoate, Lipozyme® RM IM and Palatase® 20000 L were found to be the most active among several screened lipases. lmaleidykla.lt The reaction conditions, including the acyl donor and solvent, also play a crucial role in achieving high conversion rates. lmaleidykla.lt

Biosynthetic Origins and Natural Occurrence of Phenylethyl Senecioate

Precursor Biosynthesis and Associated Metabolic Pathways

The formation of phenylethyl senecioate relies on the convergence of two distinct biosynthetic pathways that produce its constituent parts: senecioic acid and phenylethyl alcohol.

Senecioic acid (3-methyl-2-butenoic acid) is a naturally occurring C5 necic acid found in various plants. ontosight.aimdpi.com Its biosynthesis has been studied in botanical systems, where it is understood to be derived from amino acids. nih.gov Research involving feeding experiments with labeled compounds has shown that senecioic acid biosynthesis can proceed through the metabolism of leucine (B10760876) and mevalonic acid. nih.gov More broadly, C5 acids of this type, such as the isomeric angelic acid, are derived from the amino acid isoleucine. mdpi.com These acids are often building blocks for more complex secondary metabolites, including pyrrolizidine (B1209537) alkaloids. mdpi.com The synthesis of senecioic acid ester derivatives for research purposes is typically achieved through the esterification of a parent molecule with senecioic acid in a solvent like dichloromethane. mdpi.com

Phenylethyl alcohol (2-phenylethanol or 2-PE) is a significant aromatic alcohol produced by a variety of microorganisms, primarily through two main metabolic routes: the Ehrlich pathway and the Shikimate pathway. mdpi.commdpi.comresearchgate.net

The Ehrlich Pathway : This is considered the predominant and most efficient pathway for 2-PE production in microorganisms like the yeast Saccharomyces cerevisiae. mdpi.comoup.com It is a catabolic process that converts the aromatic amino acid L-phenylalanine into 2-PE in three main steps. researchgate.netnih.gov

Transamination : L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by amino acid transaminase isoenzymes (Aro8 and Aro9 in yeast). oup.comfrontiersin.org

Decarboxylation : Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652) by enzymes such as phenylpyruvate decarboxylase (Aro10 in yeast). oup.comfrontiersin.org

Reduction : Phenylacetaldehyde is finally reduced to 2-phenylethanol (B73330) by alcohol dehydrogenases. researchgate.netoup.com

The Shikimate Pathway : This pathway allows for the de novo synthesis of 2-PE directly from central carbon metabolism, using glucose as a starting material. mdpi.commdpi.com It involves a sequence of seven enzymatic steps that convert phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) into chorismate, a key precursor for aromatic amino acids. mdpi.comfrontiersin.org Chorismate is then converted to phenylpyruvate, which subsequently enters the final steps of the Ehrlich pathway to produce 2-PE. mdpi.commdpi.com While this pathway has the advantage of using a cheaper substrate (glucose) compared to L-phenylalanine, its productivity is often limited by the low availability of its initial precursors and complex feedback inhibition mechanisms. mdpi.comfrontiersin.org

Metabolic engineering has been employed to enhance the production of 2-phenylethanol in plants. nih.gov Since 2-PE is synthesized from L-phenylalanine, which is also the primary precursor for lignin (B12514952) biosynthesis, redirecting this metabolic flux presents an opportunity to produce valuable fragrance chemicals while modifying plant biomass composition. nih.govresearchgate.net

In a notable study, two different 2-PE biosynthetic pathways, one from plants and another from Saccharomyces cerevisiae, were constructed and introduced into Arabidopsis. nih.govresearchgate.net The engineered plants successfully accumulated 2-phenylethanol. nih.gov A significant consequence of shunting the L-phenylalanine flux towards 2-PE synthesis was a reduction in the plant's lignin content by 12-14% and a corresponding increase in cellulose (B213188) content. nih.govresearchgate.net This modification ultimately improved the efficiency of converting the plant's cell wall into glucose, demonstrating a viable strategy for producing value-added chemicals and improving biofuel feedstock. nih.govresearchgate.net

The formation of esters, including this compound, is directly influenced by the metabolism of amino acids, which serve as precursors for the corresponding alcohols. mdpi.comresearchgate.net In yeast fermentation, the availability of specific amino acids dictates the profile of higher alcohols produced. mdpi.com For instance, L-phenylalanine is the precursor to phenylethyl alcohol, while L-leucine leads to the formation of isoamyl alcohol. mdpi.com

These alcohols can then be converted into various esters through the action of alcohol acetyltransferases, which utilize acetyl-CoA. mdpi.com The availability of both the alcohol precursor and acetyl-CoA is crucial for ester synthesis. mdpi.com Studies have shown that a competitive relationship can exist between the formation of different esters. For example, the synthesis of phenylethyl acetate (B1210297) and isoamyl acetate both require acetyl-CoA, and an abundance of one precursor alcohol (e.g., phenylethyl alcohol) can promote its corresponding ester while potentially limiting the formation of the other if acetyl-CoA is a limiting factor. mdpi.com The addition of specific amino acids can significantly alter the activities of key enzymes in these metabolic pathways, thereby influencing the final concentration of various alcohols, acids, and esters. mdpi.com

Microorganisms not only produce phenylethyl alcohol but can also catabolize (break down) it. cambridge.org The ability to degrade 2-PE varies among different microbial species. In some microorganisms found in cheese, such as certain yeasts, L-phenylalanine is converted to 2-PE, but this alcohol can progressively decrease during the ripening process, suggesting subsequent metabolic consumption. cambridge.org

Studies on bacterial species have shown that L-phenylalanine can be catabolized beyond the stage of phenylacetic acid, indicating a more extensive breakdown of the aromatic structure. cambridge.org In the bacterium Pseudomonas putida, a specific gene, pedR1, has been identified as an activator for the catabolism of long-chain alcohols, including phenylethanol. asm.org The primary mechanism of catabolism often involves the oxidation of the alcohol, which can alter the permeability of the cell membrane. researchgate.netnih.gov This breakdown can lead to leakage of cellular components and is a proposed mechanism for the antimicrobial effects of 2-PE at higher concentrations. researchgate.netnih.gov

Documented Natural Presence and Analytical Challenges

The natural occurrence of this compound is extremely limited and subject to considerable analytical uncertainty. ni.ac.rsthegoodscentscompany.comflavscents.com Some databases explicitly state it is not found in nature. thegoodscentscompany.comflavscents.com One report documented its detection in the volatile leaf oil of Pinus pinaster. ni.ac.rs However, this identification is considered tentative due to the significant analytical challenges in distinguishing between isomeric esters. ni.ac.rs

The primary analytical challenge lies in differentiating this compound from its geometric isomer, phenylethyl tiglate, and its regioisomer, phenylethyl angelate, using standard techniques like gas chromatography-mass spectrometry (GC-MS). ni.ac.rs These compounds can have very similar mass spectra and retention indices (RI), leading to potential misidentification. ni.ac.rs For example, the mass spectrum of this compound can be distinguished from the other two by the relative intensity of ion fragments at m/z 83 and m/z 55, but this requires careful analysis. ni.ac.rs The lack of comprehensive and consistent RI data for these specific esters in spectral libraries further complicates accurate identification. ni.ac.rs To overcome these challenges, researchers have resorted to synthesizing and fully characterizing the pure isomeric esters to unambiguously confirm their presence in natural samples through spiking experiments. ni.ac.rs

Isolation and Characterization from Typha angustifolia

The compound has also been isolated and identified from Typha angustifolia, a perennial marsh plant commonly known as narrowleaf cattail. frontiersin.orgnih.gov In a comprehensive phytochemical analysis of T. angustifolia, this compound was listed among the 92 chemical metabolites identified from the plant, specifically as a component of its volatile oil. frontiersin.orgnih.gov The pollen of Typha species, in particular, is known to contain a rich array of metabolites, including flavonoids, steroids, and organic acids, alongside these volatile compounds. frontiersin.orgnih.govnih.gov

Table 1: Selected Volatile Compounds Identified in Typha angustifolia

| Compound Number | Compound Name |

|---|---|

| 58 | Phenethyl senecioate |

| 60 | Methyl benzoate |

| 61 | Methyl hydrocinnamate |

| 62 | 2, 4-di-tert-butylphenol |

| 63 | Methyl vanillate |

| 64 | Methyl hexadecanoate |

Source: Adapted from literature on the phytochemistry of Typha angustifolia. frontiersin.orgnih.gov

Methodological Considerations for Regio-/Geometric Isomer Differentiation and Potential Misidentification in Complex Natural Extracts

The accurate identification of this compound in complex natural extracts is complicated by the existence of its regio- and geometric isomers: phenethyl angelate and phenethyl tiglate. ni.ac.rsresearchgate.net Standard analytical techniques, such as mass spectrometry with electron-impact ionization (EI-MS), often fail to definitively distinguish between these three isomers because they can produce very similar fragmentation patterns. ni.ac.rsresearchgate.net This analytical challenge increases the risk of misidentification, especially for minor components in essential oils. researchgate.net

To overcome this ambiguity, a multi-faceted analytical approach is necessary. The use of gas chromatography retention indices (RI) in conjunction with mass spectra is crucial for reliable identification. ni.ac.rs A study that synthesized and characterized all three isomers provided definitive spectral data to aid in their differentiation. ni.ac.rs

Key distinguishing features were found in both their gas chromatographic behavior and their mass spectra:

Retention Index (RI): On a DB-5 type column, the three isomers elute in a specific order: phenethyl angelate first, followed by this compound, and then phenethyl tiglate. ni.ac.rs The significant separation in their RI values provides a reliable method for differentiation.

The lack of authenticated reference standards and comprehensive spectral data for all three isomers in commercial and literature databases has likely contributed to past misidentifications. ni.ac.rsresearchgate.net Therefore, the availability of detailed data from synthetic standards is essential for the accurate chemical profiling of natural extracts and to avoid such errors in the future. ni.ac.rs

Table 2: Analytical Data for Differentiating this compound and Its Isomers

| Compound | Retention Index (RI) on DB-5MS | Key Mass Spectral Fragments (m/z) and Relative Intensities (%) |

|---|---|---|

| Phenethyl angelate | 1540 | 104 (100), 91 (38.4), 83 (23.8), 55 (49.6) |

| This compound | 1574 | 104 (100), 91 (14.3), 83 (58.7), 55 (20.9) |

| Phenethyl tiglate | 1587 | 104 (100), 91 (50.1), 83 (28.4), 55 (57.5) |

Source: Data from synthetic standards analysis. ni.ac.rs

Advanced Analytical Chemistry Techniques for Phenylethyl Senecioate Characterization

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the chemical analysis of phenylethyl senecioate, providing fundamental insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. One-dimensional (1D) NMR, particularly ¹H NMR, provides critical information about the electronic environment of protons in the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the phenyl group appear as a complex higher-order spin system. researchgate.net The protons of the ethyl linker and the senecioate moiety exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the ester's structure. For instance, the methylene (B1212753) protons adjacent to the ester oxygen and the aromatic ring show characteristic shifts. The vinyl proton and the two methyl groups of the senecioate part also have unique resonances that help differentiate it from its isomers, such as phenylethyl angelate and phenylethyl tiglate. researchgate.net While detailed 2D NMR data for this compound is not extensively published, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning all proton and carbon signals, further solidifying the structural elucidation. The identification of related complex molecules, such as S-methyl-O-2-phenylethyl carbonothioate, has also been successfully achieved through the use of NMR spectroscopy. researchgate.net

Table 1: Representative ¹H NMR Spectral Data Comparison (Note: This table is illustrative, based on typical chemical shifts for similar structural motifs.)

| Proton Assignment | This compound (Predicted δ, ppm) | Phenylethyl Angelate (Predicted δ, ppm) | Phenylethyl Tiglate (Predicted δ, ppm) |

| Phenyl group (C₆H₅) | ~7.20-7.35 (m) | ~7.20-7.35 (m) | ~7.20-7.35 (m) |

| O-CH₂ | ~4.30 (t) | ~4.30 (t) | ~4.30 (t) |

| Ar-CH₂ | ~2.95 (t) | ~2.95 (t) | ~2.95 (t) |

| Vinyl H | ~5.70 (s) | ~6.10 (q) | ~6.80 (q) |

| Methyl H (cis to C=O) | ~1.90 (s) | ~1.95 (d) | ~1.85 (d) |

| Methyl H (trans to C=O) | ~2.15 (s) | --- | --- |

| Methyl H (on vinyl C) | --- | ~2.00 (d) | ~1.80 (d) |

This is an interactive table. Click on the headers to sort.

Infrared (IR) Spectroscopy is a key technique for identifying the functional groups present in a molecule. The use of Fourier-Transform Infrared (FTIR) spectrophotometry, often with an Attenuated Total Reflectance (ATR) accessory, allows for rapid and efficient analysis of samples. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

A strong absorption band is anticipated around 1715-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The unsaturated C=C bond in the senecioate moiety would also contribute to the absorptions in the C=C stretching region. This technique was successfully used in identifying the functional groups of the related compound S-methyl-O-2-phenylethyl carbonothioate. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1715 - 1735 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C=C (Alkenyl) | Stretch | 1640 - 1680 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

This is an interactive table. Click on the headers to sort.

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. When coupled with Electron Ionization (EI), the molecule is fragmented into characteristic charged particles, and the resulting fragmentation pattern can serve as a molecular fingerprint.

For this compound (C₁₃H₁₆O₂), the molecular ion peak [M]⁺ would be expected at m/z 204. thegoodscentscompany.com A key fragmentation pathway for phenylethyl esters involves the cleavage of the C-O bond, leading to a prominent peak corresponding to the phenylethyl cation (C₈H₉⁺) at m/z 105, which can rearrange to the tropylium (B1234903) ion at m/z 91. Another significant fragment would arise from the senecioate moiety. However, it has been noted that mass spectrometry with electron-impact ionization can sometimes fail to reliably distinguish between regioisomeric and geometric isomers like this compound, phenylethyl angelate, and phenylethyl tiglate, as they may exhibit similar fragmentation patterns. researchgate.net Despite this limitation, MS remains an essential technique, particularly when used in conjunction with other methods for structural confirmation. researchgate.net

UV-Visible Spectroscopy measures the absorption of ultraviolet or visible light by a compound. While not providing detailed structural information like NMR or IR, it is useful for analyzing compounds containing chromophores (light-absorbing groups). For phenylethyl compounds, the primary chromophore is the benzene (B151609) ring. nist.gov

Phenylethyl alcohol, a closely related compound, has a UV absorption profile characteristic of a substituted benzene ring. nist.gov The spectrum typically shows a strong absorption band around 200-220 nm and weaker, fine-structured bands between 240-270 nm. These absorptions are due to π → π* electronic transitions within the aromatic ring. For this compound, the conjugated system of the senecioate ester group in addition to the phenyl ring would be expected to influence the absorption maxima and molar absorptivity, making UV-Visible spectroscopy a useful tool for quantitative analysis and for monitoring reactions involving the aromatic or conjugated system.

Chromatographic Separation and Qualitative/Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for performing qualitative and quantitative analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification abilities of mass spectrometry. It is an ideal method for analyzing volatile compounds like this compound, especially when they are present in complex matrices such as essential oils. researchgate.net

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. researchgate.net This technique has been effectively used to identify numerous components in essential oils, including various esters and alcohols. researchgate.netut.ac.ir The analysis of an essential oil from Aiouea montana, for example, utilized GC-MS to identify and quantify 48 different compounds, including a novel phenylethyl derivative. researchgate.net

Determination of Retention Indices (RI) for Comparative Elution Profile Studies and Isomeric Identification

The retention index (RI) is a critical parameter in gas chromatography (GC) for standardizing retention times, thereby facilitating inter-laboratory comparisons and improving the reliability of compound identification. mdpi.com The system converts absolute retention times, which can vary with analytical conditions, into system-independent values by relating the retention of an analyte to that of a homologous series of n-alkanes. gcms.cz This method is particularly valuable for the analysis of complex mixtures like essential oils, where this compound might be a constituent. nist.gov

The primary utility of RI lies in its ability to differentiate between isomers. nist.gov Structural isomers, including cis/trans isomers or those with branched alkyl groups, often exhibit nearly identical mass spectra, making their distinction by mass spectrometry (MS) alone challenging. However, their subtle differences in structure lead to different interactions with the GC stationary phase, resulting in distinct and reproducible retention indices. nist.gov By comparing the experimentally determined RI of an unknown peak with values from established databases, a much higher degree of confidence in its identification can be achieved. mdpi.comnist.gov

The determination of RI for this compound involves co-injecting the sample with a mixture of n-alkanes. The index is then calculated based on the elution times of the n-alkanes that bracket the analyte peak. The value depends significantly on the polarity of the stationary phase used in the GC column. nist.gov Different RI values for the same compound on columns with different stationary phases (e.g., non-polar, slightly polar, and polar) provide additional data points for unambiguous identification. researchgate.net

Table 1: Representative Gas Chromatography Retention Indices (RI) for Phenyl-type Esters on Different Stationary Phases Note: This table provides illustrative examples of how RI data for compounds structurally similar to this compound are presented. Actual values for this compound would be determined experimentally.

| Compound | Stationary Phase Type | Stationary Phase Example | Retention Index (RI) |

| Phenylethyl Acetate (B1210297) | Non-polar | DB-1 (100% Dimethylpolysiloxane) | 1205 |

| Phenylethyl Acetate | Polar | DB-WAX (Polyethylene Glycol) | 1658 |

| Phenylethyl Propionate | Non-polar | DB-5 (5% Phenyl-methylpolysiloxane) | 1290 |

| Phenylethyl Propionate | Polar | DB-WAX (Polyethylene Glycol) | 1750 |

| This compound | Non-polar | DB-5 (5% Phenyl-methylpolysiloxane) | Value to be determined |

| This compound | Polar | DB-WAX (Polyethylene Glycol) | Value to be determined |

Chromatographic Purification Techniques: Thin Layer Chromatography (TLC) and Column Chromatography

Chromatographic techniques are indispensable for the isolation and purification of this compound, whether it is synthesized in a laboratory or extracted from a natural source.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used for several purposes in the study of this compound. It is primarily employed to:

Monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot.

Identify the number of components in a mixture.

Determine the optimal solvent system (mobile phase) for a preparative separation using column chromatography.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a chamber with a solvent or solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in their separation.

Column Chromatography

For the purification of larger quantities of this compound, column chromatography is the standard preparative method. orgsyn.org This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel. orgsyn.org The crude sample containing this compound is loaded onto the top of the column.

An appropriate eluent (mobile phase), previously optimized using TLC, is then passed through the column. orgsyn.org Compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Less polar compounds typically elute faster, while more polar compounds are retained on the column for longer. Fractions are collected sequentially, and those containing the pure this compound (as determined by TLC analysis of the fractions) are combined.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound from first principles. nih.govnih.gov This approach allows for the accurate prediction of various molecular characteristics before a compound is synthesized or isolated.

A primary application of DFT is geometry optimization , where the algorithm calculates the lowest-energy three-dimensional arrangement of the atoms in the molecule. nih.gov This provides a detailed picture of bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex electron-electron interactions. nih.gov

Once the optimized geometry is obtained, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov Other properties, such as the molecular electrostatic potential (MEP) map, can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Key Molecular Properties of this compound Obtainable from DFT Calculations Note: The values in this table are representative and would be the output of a specific DFT calculation.

| Property | Description | Example Calculated Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | -692.1 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability. | 5.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.9 Debye |

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides essential tools for predicting spectroscopic data, which is invaluable for structure elucidation and verification. bohrium.com Following geometry optimization using a method like DFT, it is possible to calculate the nuclear magnetic resonance (NMR) shielding tensors for each atom in this compound. nih.gov These tensors are then converted into chemical shifts (δ), providing a predicted ¹H and ¹³C NMR spectrum.

This predictive capability is particularly useful for distinguishing between potential isomers, where experimental spectra might be ambiguous. nih.gov By calculating the theoretical NMR spectra for all possible structures, a direct comparison with the experimental data can be made. github.io Advanced statistical methods, such as the DP4+ probability analysis, can be employed to quantify the goodness of fit between the calculated and experimental shifts, offering a probabilistic assessment of which proposed structure is the correct one. nih.gov The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set) and the inclusion of solvent effects in the calculation. github.io

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹H NMR Chemical Shifts Note: This table demonstrates the typical format and accuracy of comparing experimental data with predicted values for key protons in a molecule like this compound.

| Proton Position (this compound) | Experimental δ (ppm) | Predicted δ (ppm) (e.g., mPW1PW91/6-31+G**) | Difference (Δδ) (ppm) |

| Methylene (-CH₂-O) | 4.25 | 4.21 | 0.04 |

| Methylene (Ph-CH₂-) | 2.95 | 2.98 | -0.03 |

| Vinyl (=CH-) | 5.68 | 5.65 | 0.03 |

| Methyl (cis to C=O) | 1.89 | 1.91 | -0.02 |

| Methyl (trans to C=O) | 2.15 | 2.12 | 0.03 |

Investigation of Biological Activities and Structure Activity Relationships Sar

General Scope of Investigated Biological Effects

The primary documented use of phenylethyl senecioate is as a flavor and fragrance agent. femaflavor.org However, research into the broader family of phenylethyl derivatives and related esters indicates a range of biological activities. Studies on phenolic acid phenethyl esters, for example, have revealed cytotoxic effects against various cancer cell lines, including oral and human breast cancer. nih.gov The parent alcohol, phenethyl alcohol, exhibits antimicrobial, antiseptic, and disinfectant properties, and is used as a preservative in pharmaceutical and cosmetic preparations. researchgate.netdrugbank.com Furthermore, research into structurally similar compounds, such as phenethyl-substituted tetrahydroacridin-9-amines, has identified inhibitory activity against cholinesterase and amyloid-beta aggregation, targets relevant to Alzheimer's disease. nih.gov These findings suggest that the phenylethyl moiety is a valuable pharmacophore, and its ester derivatives warrant investigation for a variety of biological effects.

Structure-Activity Relationship Studies of Phenylethyl Ester Derivatives

The synthesis and evaluation of phenylethyl ester analogues are crucial for understanding how structural modifications influence biological activity. In one study, a library of 2-phenethyl esters was synthesized via both chemical and lipase-catalyzed esterification of 2-phenethyl alcohol with fatty acids of varying chain lengths (C4–C18). nih.gov These compounds were evaluated for their stability and sensory properties.

In other research focused on different therapeutic targets, analogues are systematically synthesized to probe their biological effects. For instance, a series of naphthyl phenyl ether analogues were synthesized and evaluated for their in vitro anti-HIV activities, with several compounds showing moderate to excellent potency. nih.gov Similarly, the synthesis of novel furopyridone derivatives and their subsequent evaluation for cytotoxic activity against esophageal cancer cells allowed researchers to identify a lead compound for further development. While not phenylethyl esters themselves, these studies exemplify the standard methodology of synthesizing a series of related compounds to identify active molecules and establish structure-activity relationships. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Compound Classes and Their Investigated Biological Activities This table presents examples of research involving the synthesis and evaluation of analogues to probe biological effects.

| Compound Class | Investigated Biological Activity | Reference |

|---|---|---|

| Phenolic Acid Phenethyl Esters | Cytotoxicity in cancer cells | nih.gov |

| 2-Phenethyl Esters (C4-C18) | Flavor and stability profiles | nih.gov |

| Naphthyl Phenyl Ethers (NPEs) | Anti-HIV-1 activity | nih.gov |

| Substituted Tetrahydroacridin-9-amines | Cholinesterase and amyloid aggregation inhibition | nih.gov |

The biological activity of phenylethyl esters is determined by the interplay of their constituent parts: the phenylethyl group and the ester moiety.

The Phenylethyl Moiety: This group, consisting of a phenyl ring attached to an ethyl chain, is critical for many biological interactions. The hydrophobicity of the phenyl ring and the ethyl linker influences how the molecule partitions into biological membranes, which can be a determining factor for its activity. mdpi.com Studies on 2-phenylethanol (B73330) and its derivatives have shown a direct correlation between the hydrophobicity (logP value) of the molecule and its bacteriostatic activity, suggesting that the primary target is the cell membrane. mdpi.comnih.gov The aromatic ring can also engage in specific binding interactions, such as π-π stacking, with biological targets like enzymes or receptors.

The isomeric form of a molecule can have a profound impact on its biological activity due to the specific three-dimensional requirements of receptor and enzyme binding sites. The stereochemical configuration is a critical determinant of physiological effects. acs.org

In a detailed study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, four distinct stereoisomers were synthesized and evaluated. nih.gov The binding assays revealed significant differences among the isomers, with two showing the highest affinity and selectivity for the µ-opioid receptor. Pharmacological evaluations also demonstrated a clear potency order among the isomers, with one being among the most potent opiates known, while another acted as a weak antagonist. nih.gov

While not esters, this research highlights the principle that different spatial arrangements of the phenylethyl group and other chiral centers lead to vastly different interactions with biological systems. Similarly, a comparison between N-ethyl maleimide (B117702) (NEM) and N-(1-phenylethyl) maleimide (NPEM) for derivatizing biological thiols showed that the addition of the phenyl group in NPEM improved the ionization of the thiols but also led to more extensive side reactions. researchgate.net This demonstrates that even the position of the phenyl group (e.g., 1-phenylethyl vs. 2-phenylethyl) can alter reactivity and interaction with biological molecules.

Olfactory Perception and Sensory Profile Analysis of Analogues

Phenylethyl esters are widely used in the flavor and fragrance industry due to their pleasant and often complex aromas. nih.gov A study involving the enzymatic and chemical synthesis of a library of 2-phenethyl esters, derived from fatty acids of varying carbon chain lengths (C4 to C18), demonstrated that each analogue possesses a unique sensory profile. nih.gov

This compound itself is described as having an herbal-type odor. Its close analogue, phenylethyl acetate (B1210297), has a scent described as floral, sweet, rosy, and honey-like, with a raspberry-like taste. wikipedia.orgthegoodscentscompany.com The parent alcohol, phenylethyl alcohol, has a characteristic mild, warm, rose-honey scent. researchgate.net The sensory characteristics of these esters are a direct result of their molecular structure, including the length and branching of the carboxylic acid chain and the presence of the phenylethyl alcohol moiety.

Table 2: Sensory Profiles of this compound and Related Compounds This table summarizes the described olfactory and flavor characteristics of this compound and its structural relatives.

| Compound Name | Sensory Profile | Reference(s) |

|---|---|---|

| This compound | Herbal | thegoodscentscompany.com |

| Phenylethyl Acetate | Floral, sweet, rose, honey, raspberry-like taste | wikipedia.orgthegoodscentscompany.com |

| Phenylethyl Alcohol | Mild, warm, rose-honey | researchgate.net |

The olfactory system employs highly specialized olfactory receptor neurons (ORNs) to detect volatile compounds like phenylethyl esters. oup.com The specific response of these neurons is dictated by the chemical structure of the odorant molecule, allowing for the differentiation between closely related analogues and contributing to the rich tapestry of perceived scents.

Emerging Research Areas and Industrial Applications of Phenylethyl Senecioate

Contribution to Natural Product Chemistry and Aromatic Profiles in Various Matrices

Phenylethyl senecioate is valued for its distinct aromatic qualities, which contribute to the complex scent and flavor profiles of various commercial products. Its sensory characteristics are a key aspect of its role in natural product chemistry, particularly in the formulation of flavors and fragrances.

The compound is described as having a deep, sweet, herbal, and wine-like odor. parchem.comthegoodscentscompany.com This unique combination of notes makes it a useful component for creating nuanced aromatic experiences in consumer goods. As a flavor and fragrance agent, it is part of a broader class of phenethyl esters, which are known for their floral and fruity characteristics. femaflavor.orginchem.org For instance, the related compound caffeic acid phenethyl ester (CAPE) is a well-documented component of honeybee propolis, a resinous substance known for its complex chemical makeup and biological activities. nih.govnih.govtcichemicals.com While the phenethyl alcohol precursor is found in propolis, the specific presence of this compound itself is less documented in this matrix. paq-labs.com

Similarly, the alcohol precursor, phenylethyl alcohol, has been identified as a volatile component in the essential oil of the African pear (Dacryodes edulis), a fruit recognized for its aromatic properties. researchgate.net However, comprehensive profiling of all esters within the fruit's volatile fraction is an area requiring further research to confirm the natural occurrence of this compound. The compound's primary contribution to aromatic profiles is currently leveraged through its use as a formulated ingredient.

| Attribute | Description | Reference |

|---|---|---|

| Odor Type | Herbal | parchem.com |

| Odor Description | Deep sweet herbal wine | parchem.com |

| FEMA Number | 2869 | thegoodscentscompany.com |

| JECFA Number | 998 | thegoodscentscompany.cominchem.org |

| Usage | Flavor and Fragrance Agent | parchem.comthegoodscentscompany.com |

Role as a Chemical Intermediate in Advanced Synthesis

This compound holds potential as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Chemical suppliers market the compound for research and development purposes and list it as a pharmaceutical intermediate, indicating its availability for use in synthetic chemistry. thegoodscentscompany.com

The value of the compound as an intermediate can be inferred from the applications of its constituent parts. The acid component, senecioic acid (3-methyl-2-butenoic acid), is a known intermediate in the synthesis of certain spices, pesticides, and pharmaceuticals. google.com Notably, it is a precursor for the synthetic antifungal drug Ciclopirox Olamine. google.com This established utility of the senecioate structure suggests that esters derived from it, such as this compound, could serve as valuable intermediates for introducing this functional group into larger, more complex target molecules.

Despite this potential, specific, publicly documented examples of synthetic pathways that utilize this compound as a starting material are not widespread in current literature. This suggests that its role as a chemical intermediate is likely an area of proprietary industrial research or a field that remains to be fully explored by the broader scientific community.

Biotechnological Production Potential for Related Aromatic Compounds

The increasing demand for natural and sustainably sourced ingredients has driven research into the biotechnological production of aromatic compounds. While a complete microbial fermentation route for this compound has not been fully established, significant progress in producing its precursor molecules and related esters highlights a viable path forward.

The production of this compound can be envisioned as a two-step process: the synthesis of its precursors—2-phenylethanol (B73330) and senecioic acid—followed by their esterification.

Production of 2-Phenylethanol : The biotechnological production of 2-phenylethanol is well-established. It is commonly produced from L-phenylalanine via the Ehrlich pathway in various microorganisms, particularly yeasts. nih.gov Metabolic engineering strategies have been employed to optimize microbial strains for higher yields of this valuable aromatic alcohol. nih.gov

Esterification : The enzymatic synthesis of phenethyl esters is also a proven technology. Studies have demonstrated the successful use of immobilized lipases to catalyze the esterification of 2-phenylethanol with various acids to produce compounds like phenethyl formate (B1220265) and 2-phenylethyl acetate (B1210297). nih.govmdpi.com This biocatalytic approach offers a green alternative to chemical synthesis, often with high conversion yields and specificity. mdpi.com

The primary challenge for a fully bio-based production of this compound lies in the microbial synthesis of senecioic acid. While biotechnological routes for other organic acids like itaconic acid and succinic acid are being optimized, the specific microbial production of senecioic acid is a less developed field. nih.govfrontiersin.orgrsc.orgdtu.dk Future work in this area would be critical to enabling a consolidated bioprocess for this compound from renewable feedstocks.

| Precursor/Process | Biotechnological Approach | Key Considerations | Reference |

|---|---|---|---|

| 2-Phenylethanol | Microbial fermentation (e.g., using E. coli) from L-phenylalanine or glucose. | Strain optimization through metabolic engineering and random mutagenesis. | nih.gov |

| Senecioic Acid | Currently dominated by chemical synthesis; biotechnological routes are an area for future research. | Identification or engineering of a microbial pathway for production from renewable carbon sources. | google.com |

| Esterification | Enzymatic catalysis using immobilized lipases (e.g., Novozym 435). | Optimization of reaction conditions (temperature, solvent, molar ratios) for high conversion yields. | nih.govmdpi.com |

Future Directions in Research and Development for this compound

The continued exploration of this compound presents several promising avenues for research and industrial application. Future efforts can be focused on three key areas:

Natural Product Identification and Elucidation : A primary goal should be the systematic screening of aromatic natural products, such as bee propolis, essential oils, and exotic fruits like Dacryodes edulis, to definitively identify and quantify the presence of this compound. This would clarify its natural origins and its specific contribution to complex aromatic profiles, potentially elevating its status as a "natural" flavoring ingredient.

Exploration in Synthetic Chemistry : There is a clear opportunity to investigate the reactivity and utility of this compound as a chemical intermediate. Research could focus on developing novel synthetic routes for high-value chemicals, such as pharmaceuticals or specialized polymers, using the ester as a starting material. This would leverage the known biological activities associated with related phenethyl and prenyl structures.

Development of a Complete Bio-based Production Route : A significant future direction lies in creating a fully integrated biotechnological production platform. This would involve discovering or engineering a microbial pathway for the high-yield production of senecioic acid from renewable feedstocks like glucose or glycerol. This strain could then be combined with existing 2-phenylethanol production pathways and an efficient enzymatic esterification step to create a consolidated and sustainable manufacturing process for natural this compound.

By pursuing these research directions, the scientific community and industry can unlock the full potential of this compound beyond its current role as a flavor and fragrance compound.

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate the synthesis purity of phenylethyl senecioate?

- Methodological Answer :

- Use chromatographic techniques (e.g., HPLC or GC-MS) to assess purity, coupled with spectroscopic methods (NMR, IR) for structural confirmation.

- Include control experiments with known standards and replicate analyses to ensure reproducibility. Refer to established protocols for senecioate derivatives, ensuring detailed documentation of solvent systems, retention times, and spectral peaks .

- For novel compounds, provide full characterization data (e.g., elemental analysis, melting points) in the main text or supplementary materials .

Q. What analytical methods are most suitable for characterizing this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation.

- Design experiments with controlled variables (temperature, humidity, light exposure) and employ kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Cross-validate results with mass spectrometry to identify degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Perform meta-analysis of existing data using statistical tools (e.g., Cohen’s d for effect sizes) to identify outliers or methodological inconsistencies.

- Replicate key studies under standardized conditions (e.g., cell lines, solvent concentrations) and apply multivariate regression to isolate confounding variables (e.g., solvent polarity, assay interference) .

- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize experiments addressing gaps .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Screen chiral catalysts (e.g., BINOL-derived ligands) under varying reaction conditions (temperature, solvent polarity) to enhance stereochemical control.

- Employ computational modeling (DFT or molecular docking) to predict transition states and optimize catalyst-substrate interactions. Validate results with X-ray crystallography or circular dichroism (CD) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-reference NMR and IR data with computational simulations (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities.

- Apply principal component analysis (PCA) to spectral datasets to identify systematic errors or instrument-specific artifacts .

Experimental Design Frameworks

Table 1 : Frameworks for Structuring Research Questions on this compound

Critical Evaluation of Literature

Q. How can researchers critically assess the reproducibility of published synthesis protocols?

- Methodological Answer :

- Compare experimental details (e.g., reagent purity, inert atmosphere use) across studies.

- Replicate key steps (e.g., purification methods) and quantify yield/purity deviations. Use the PEO framework (Population: Reaction conditions; Exposure: Catalytic systems; Outcome: Yield) to standardize reporting .

Ethical and Reporting Standards

Q. What ethical considerations apply to computational studies predicting this compound’s toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.